Unmatched Isoenzyme Selectivity: NCT-501 vs. Other ALDH1A1 Inhibitors
NCT-501 exhibits a selectivity window exceeding 1400-fold for its primary target, ALDH1A1, relative to a panel of closely related ALDH isozymes and other dehydrogenases. In head-to-head comparisons from the primary discovery paper, NCT-501 inhibits hALDH1A1 with an IC50 of 40 nM, while its activity against the next-closest family member, hALDH1B1, is negligible (IC50 > 57 µM). [1] This level of discrimination is not observed in prototypical ALDH1A1 inhibitors like CM037, which demonstrate sub-micromolar inhibition constants (IC50 of 4.6 µM) against ALDH1A1 but with a significantly narrower window of selectivity over other isozymes. [2]
| Evidence Dimension | Selectivity Index (SI) for ALDH1A1 over ALDH1B1 |
|---|---|
| Target Compound Data | hALDH1A1 IC50 = 40 nM; hALDH1B1 IC50 > 57,000 nM |
| Comparator Or Baseline | CM037 (ALDH1A1 IC50 = 4600 nM); Selectivity over 8 other ALDH isozymes is limited to 20 µM. |
| Quantified Difference | NCT-501 selectivity index (SI) for ALDH1A1 over ALDH1B1 is >1,425. CM037 SI is not directly comparable at the same level of potency. |
| Conditions | In vitro enzymatic assays using recombinant human ALDH isozymes. |
Why This Matters
This extreme selectivity ensures that any observed biological phenotype can be attributed with high confidence to ALDH1A1 inhibition, minimizing data noise from off-target ALDH activity.
- [1] Yang, S. M., Yasgar, A., Miller, B., et al. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Journal of Medicinal Chemistry, 2015, 58(15), 5967-5978. View Source
- [2] Morgan, C. A., & Hurley, T. D. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry, 2015, 58(4), 1964-1975. View Source
